RXFP2 agonist 2

Description

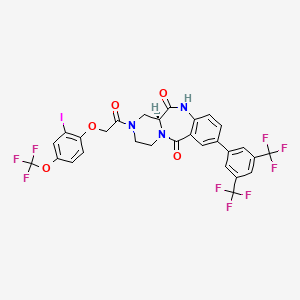

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H19F9IN3O5 |

|---|---|

Molecular Weight |

787.4 g/mol |

IUPAC Name |

(4aS)-9-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[2-iodo-4-(trifluoromethoxy)phenoxy]acetyl]-2,4,4a,6-tetrahydro-1H-pyrazino[2,1-c][1,4]benzodiazepine-5,11-dione |

InChI |

InChI=1S/C29H19F9IN3O5/c30-27(31,32)16-7-15(8-17(10-16)28(33,34)35)14-1-3-21-19(9-14)26(45)42-6-5-41(12-22(42)25(44)40-21)24(43)13-46-23-4-2-18(11-20(23)39)47-29(36,37)38/h1-4,7-11,22H,5-6,12-13H2,(H,40,44)/t22-/m0/s1 |

InChI Key |

RXZGDVFLBPJIER-QFIPXVFZSA-N |

Isomeric SMILES |

C1CN2[C@@H](CN1C(=O)COC3=C(C=C(C=C3)OC(F)(F)F)I)C(=O)NC4=C(C2=O)C=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1CN2C(CN1C(=O)COC3=C(C=C(C=C3)OC(F)(F)F)I)C(=O)NC4=C(C2=O)C=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of RXFP2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of agonists targeting the Relaxin Family Peptide Receptor 2 (RXFP2). As a key receptor in reproductive and endocrine physiology, with emerging roles in musculoskeletal health, a thorough understanding of its activation and signaling is critical for therapeutic development. This document details the canonical and non-canonical signaling pathways, presents quantitative data for key agonists, outlines experimental protocols for studying receptor function, and provides visual diagrams of the core molecular interactions and workflows.

Introduction to RXFP2

The Relaxin Family Peptide Receptor 2 (RXFP2), also known as Leucine-rich repeat-containing G-protein coupled receptor 8 (LGR8), is a class A G-protein coupled receptor (GPCR).[1] It is distinguished by a large N-terminal extracellular domain (ECD) that features ten leucine-rich repeats (LRRs) and a unique Low-Density Lipoprotein receptor class A (LDLa) module, which is essential for receptor activation.[2][3]

RXFP2 and its cognate endogenous ligand, Insulin-like peptide 3 (INSL3), play a crucial role in the transabdominal descent of the testes during embryonic development.[2] Genetic mutations in either INSL3 or RXFP2 are associated with cryptorchidism (undescended testes).[4] Beyond its developmental role, the INSL3/RXFP2 signaling axis is implicated in bone metabolism, with mutations linked to reduced bone mass and osteoporosis. This has spurred interest in developing RXFP2 agonists for potential therapeutic applications.

Agonists of RXFP2

The activity of RXFP2 is modulated by several agonists, which can be broadly categorized as endogenous peptides and synthetic small molecules.

-

Endogenous Agonists:

-

INSL3: The primary physiological ligand for RXFP2, binding with high affinity and potency.

-

H2 Relaxin: While it is the cognate ligand for the related receptor RXFP1, H2 Relaxin can also bind to and activate RXFP2, albeit with different binding and activation dynamics compared to INSL3.

-

-

Synthetic Agonists:

-

Small Molecules: High-throughput screening has led to the discovery of potent and selective small-molecule allosteric agonists of RXFP2, such as compound 6641 . These compounds represent a promising avenue for therapeutic development due to their potential for oral bioavailability and favorable pharmacokinetic properties.

-

Core Mechanism of Action and Signaling Pathways

Activation of RXFP2 by an agonist initiates a cascade of intracellular signaling events. The process begins with a unique two-step binding and activation mechanism, followed by the engagement of multiple G-protein subtypes.

Receptor Activation: A Two-Step Model

The activation of RXFP2 is a complex process distinct from many other GPCRs. It involves interactions at two primary sites:

-

High-Affinity Binding: The B-chain of the INSL3 peptide binds with high affinity to the Leucine-Rich Repeat (LRR) domain of the RXFP2 ectodomain. This interaction serves as the initial docking step.

-

Tethered Agonist Activation: Following the initial binding, the N-terminal LDLa module, connected to the LRR domain by a flexible linker, acts as a tethered agonist. This module interacts with the transmembrane domains of the receptor, causing a conformational change that triggers intracellular signaling. The A-chain of INSL3 is also believed to interact with the transmembrane exoloops, contributing to full receptor activation.

Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for RXFP2 is the activation of adenylyl cyclase through the stimulatory G-protein, Gαs.

-

Gαs Coupling: Upon agonist binding and receptor activation, RXFP2 couples to Gαs.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

cAMP Production: This leads to a rapid and sustained increase in intracellular cAMP levels.

-

Downstream Effectors: cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylate numerous cellular substrates, leading to a physiological response. This pathway is critical for the receptor's role in osteoblast mineralization.

Modulatory and Non-Canonical Signaling

RXFP2 signaling is not limited to the Gαs pathway. Evidence suggests a more complex modulation of the cAMP signal and the engagement of other signaling cascades.

-

GαoB-Mediated Inhibition: Studies have shown that RXFP2 can also couple to the inhibitory G-protein GαoB. This coupling provides a mechanism to modulate and fine-tune the cAMP response, potentially through the inhibition of adenylyl cyclase or through the actions of released Gβγ subunits.

-

ERK/MAPK Pathway (Putative): While the activation of the Extracellular signal-regulated kinase (ERK) pathway is well-documented for the related receptor RXFP3, the mechanism for RXFP2 is less defined. However, given that GPCRs coupled to Gs and other G-proteins can activate ERK, a putative pathway can be proposed. Activation could occur through PKA-dependent mechanisms or via Gβγ subunits activating downstream kinases like PI3K or Src, which then converge on the Ras-Raf-MEK-ERK cascade. Further research is needed to fully elucidate this specific pathway for RXFP2.

Quantitative Data on RXFP2 Agonists

The potency and efficacy of various RXFP2 agonists have been characterized, primarily through in vitro cAMP accumulation assays. The data below is compiled from studies using HEK293 cells expressing human RXFP2.

| Agonist | Agonist Type | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Cell Line | Reference |

| INSL3 | Endogenous Peptide | HTRF cAMP | ~0.048 nM | 100% (Reference) | HEK-hRXFP2 | |

| INSL3 | Endogenous Peptide | HTRF cAMP | ~4.0 nM | Not Reported | H295R-hRXFP2 | |

| Compound 6641 | Synthetic Small Molecule | HTRF cAMP | 0.38 µM | 107% | HEK-hRXFP2 | |

| Compound 4337 | Synthetic Small Molecule | HTRF cAMP | Not Reported | 78.5% | HEK-hRXFP2 | |

| Compound 4340 | Synthetic Small Molecule | HTRF cAMP | Not Reported | 53.1% | HEK-hRXFP2 | |

| Compound 1715 | Synthetic Small Molecule | HTRF cAMP | Not Reported | 41.3% | HEK-hRXFP2 |

EC₅₀ (Half maximal effective concentration) is a measure of potency. Eₘₐₓ (Maximum effect) is relative to the maximal response induced by 100 nM INSL3.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of RXFP2 agonists.

cAMP Accumulation Assay (HTRF)

This protocol is adapted from high-throughput screening methodologies for RXFP2 agonists.

Objective: To quantify the intracellular cAMP produced in response to agonist stimulation.

Materials:

-

HEK293 cells stably expressing human RXFP2 (HEK-hRXFP2).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., PBS).

-

Test compounds (agonists) at various concentrations.

-

Reference agonist (e.g., INSL3).

-

Forskolin (positive control).

-

Phosphodiesterase inhibitor (e.g., Ro 20-1724).

-

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit (e.g., from Cisbio).

-

384-well white assay plates.

Procedure:

-

Cell Plating: Seed HEK-hRXFP2 cells into 384-well plates at a density of ~8,000 cells/well in 30 µL of culture medium.

-

Incubation: Incubate the plates for 16–24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of test compounds, INSL3, and forskolin in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

-

Assay Initiation:

-

Add 2 µL of a phosphodiesterase inhibitor solution (e.g., 1600 µM Ro 20-1724 in PBS) to each well.

-

Add 2.5 µL of the diluted compounds or controls to the appropriate wells.

-

-

Stimulation: Incubate the plates at room temperature for 30-60 minutes.

-

Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the measurement of agonist-induced ERK1/2 activation.

Objective: To detect the level of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 protein.

Materials:

-

Cells expressing RXFP2.

-

Serum-free culture medium.

-

Agonist solutions.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

ECL chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat cells with the desired concentrations of agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Place the plate on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with 2x SDS loading buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Total ERK): To normalize for protein loading, strip the membrane of antibodies, re-block, and re-probe with the anti-total-ERK1/2 antibody, following steps 9-11.

-

Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Conclusion

The mechanism of action for RXFP2 agonists is multifaceted, centered on a unique two-step receptor activation process that primarily engages the Gαs-cAMP signaling pathway. This canonical pathway is further modulated by inhibitory G-proteins, highlighting a sophisticated level of signal regulation. The discovery of potent, selective, and orally bioavailable small-molecule allosteric agonists has opened new frontiers for therapeutic intervention in conditions linked to RXFP2 function, such as cryptorchidism and osteoporosis. While the role of non-canonical pathways like ERK/MAPK in RXFP2 signaling requires further investigation, the established methodologies provide a robust framework for continued research and drug development in this promising area.

References

- 1. Relaxin/insulin-like family peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of RXFP2 genetic association in resistant hypertensive men and RXFP2 antagonists for the treatment of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INSL3 insulin like 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Function and Therapeutic Potential of RXFP2 Agonist 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2) is a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes.[1][2] Its primary endogenous ligand is Insulin-like peptide 3 (INSL3).[3][4][5] The INSL3/RXFP2 signaling axis is well-established as essential for the transabdominal phase of testicular descent during fetal development. Emerging evidence has expanded the functional significance of this pathway to include roles in bone metabolism, germ cell survival, and female reproductive physiology. The development of small molecule agonists targeting RXFP2, such as the selective and orally active allosteric agonist designated here as RXFP2 agonist 2, offers a promising avenue for therapeutic intervention in conditions associated with INSL3/RXFP2 dysfunction, including cryptorchidism and osteoporosis. This document provides a comprehensive technical guide to the function, signaling pathways, and experimental characterization of this compound.

Core Function of this compound

This compound is a synthetic, non-peptidic molecule that acts as a selective allosteric agonist of the RXFP2 receptor. By binding to a site on the receptor distinct from the endogenous ligand binding site, it mimics the physiological effects of INSL3. Preclinical studies have demonstrated its efficacy in key physiological processes regulated by the INSL3/RXFP2 pathway:

-

Induction of Gubernacular Invagination: In embryonic mouse models, treatment with RXFP2 agonists, including the series to which agonist 2 belongs, successfully induced a male-like invagination of the female gubernaculum, a critical process in testicular descent.

-

Promotion of Osteoblast Mineralization: In vitro studies using primary human osteoblasts have shown that this compound significantly increases mineralization activity. This highlights its potential as a therapeutic agent for bone disorders.

-

Enhancement of Bone Formation: In vivo studies in adult female mice have demonstrated that oral administration of this class of RXFP2 agonists leads to an improvement in bone trabecular parameters, indicating a positive effect on bone formation and density.

These findings underscore the potential of this compound in the treatment of conditions such as cryptorchidism and osteoporosis.

RXFP2 Signaling Pathway

Activation of RXFP2 by an agonist initiates a cascade of intracellular signaling events. RXFP2 is known to couple to multiple G proteins, primarily leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

The canonical signaling pathway activated by RXFP2 agonists involves:

-

Receptor Activation: The agonist binds to and activates the RXFP2 receptor.

-

G-protein Coupling: The activated receptor primarily couples to the stimulatory G protein, Gαs. There is also evidence for coupling to the inhibitory G protein, GαoB.

-

Modulation of Adenylyl Cyclase:

-

Activation via Gαs: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.

-

Inhibition via GαoB: The activated GαoB subunit can inhibit adenylyl cyclase, providing a modulatory mechanism on the cAMP response.

-

-

cAMP Production: The net effect of Gαs activation is an increase in intracellular cAMP concentration.

-

Downstream Effectors: cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylate various cellular proteins to elicit a physiological response.

Figure 1: RXFP2 signaling pathway upon agonist binding.

Quantitative Data on RXFP2 Agonist Activity

The following table summarizes the in vitro activity of a series of small molecule RXFP2 agonists, including the lead compound 6641 (referred to as this compound in some commercial contexts), as determined by a Homogeneous Time Resolved Fluorescence (HTRF) cAMP assay in HEK293 cells stably expressing human RXFP2 (HEK-RXFP2). The cAMP response was normalized to the response induced by 100 nM INSL3 (100% efficacy).

| Compound | EC50 (μM) | Emax (%) | Molecular Weight ( g/mol ) |

| 6641 (Agonist 2) | 0.38 | 107 | 529.6 |

| 4337 | 0.58 | 97 | 529.6 |

| 4340 | 0.70 | 93 | 515.6 |

| 1715 | 0.73 | 82 | 501.6 |

Data sourced from Hu, X., et al. (2022). Discovery of small molecule agonists of the Relaxin Family Peptide Receptor 2. Nature Communications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used in the characterization of this compound.

HTRF cAMP Assay for RXFP2 Agonist Activity

This assay quantitatively measures the intracellular accumulation of cAMP upon receptor activation.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human RXFP2 (HEK-RXFP2).

-

Procedure:

-

HEK-RXFP2 cells are seeded in 384-well plates and cultured overnight.

-

The culture medium is removed, and cells are incubated with a stimulation buffer containing various concentrations of the test compound (e.g., this compound) or the reference agonist (INSL3).

-

The reaction is incubated for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) is added to each well.

-

The plate is incubated for 60 minutes at room temperature to allow for cell lysis and antibody binding.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the cAMP concentration based on a standard curve. Dose-response curves are generated using a four-parameter nonlinear fit to calculate EC50 and Emax values.

CRE-Luciferase Reporter Assay

This assay measures the transcriptional activation of a cAMP Response Element (CRE) driven reporter gene as an indicator of Gαs pathway activation.

-

Cell Line: HEK293 cells co-transfected with an RXFP2 expression vector and a CRE-luciferase reporter plasmid.

-

Procedure:

-

Transfected cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with various concentrations of the RXFP2 agonist.

-

The cells are incubated for a period sufficient to allow for gene expression (e.g., 6 hours).

-

A luciferase substrate (e.g., luciferin) is added to the cells.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis: The luminescence signal, which is proportional to the level of CRE-mediated gene expression, is plotted against the agonist concentration to generate dose-response curves.

Figure 2: Experimental workflow for the characterization of RXFP2 agonists.

In Vivo Gubernaculum Development Assay

This assay assesses the ability of an RXFP2 agonist to induce testicular descent-related morphological changes in a whole animal model.

-

Animal Model: Pregnant female mice.

-

Procedure:

-

Pregnant mice are treated with the RXFP2 agonist or vehicle control during a specific embryonic window.

-

At a designated embryonic day (e.g., E18.5), the female embryos are collected.

-

The gubernaculum region is dissected and prepared for histological analysis.

-

Sections are stained (e.g., with Hematoxylin and Eosin) and examined microscopically for evidence of gubernacular invagination.

-

-

Data Analysis: The degree of gubernacular invagination is qualitatively and/or quantitatively assessed and compared between treatment and control groups.

In Vivo Bone Formation Assay

This assay evaluates the effect of an RXFP2 agonist on bone structure and density in adult animals.

-

Animal Model: Adult female mice.

-

Procedure:

-

Mice are treated with the RXFP2 agonist or vehicle control for a specified duration (e.g., several weeks).

-

At the end of the treatment period, lumbar vertebrae or other relevant bones are collected.

-

Bone microarchitecture is analyzed using high-resolution micro-computed tomography (micro-CT).

-

-

Data Analysis: Key trabecular bone parameters, such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th), are quantified and compared between the agonist-treated and vehicle control groups.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for conditions linked to the INSL3/RXFP2 signaling pathway. Its demonstrated efficacy in preclinical models of testicular descent and bone formation, coupled with its oral bioavailability, positions it as a promising candidate for further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing exploration of RXFP2-targeted therapeutics.

References

- 1. What are RXFP2 agonists and how do they work? [synapse.patsnap.com]

- 2. Relaxin/insulin-like family peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of small molecule agonists of the Relaxin Family Peptide Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on RXFP2 Agonist 2 and cAMP Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Relaxin Family Peptide Receptor 2 (RXFP2) and the modulation of cyclic adenosine monophosphate (cAMP) by its agonists. This document delves into the core signaling pathways, presents quantitative data for known agonists, and offers detailed experimental protocols for the assessment of RXFP2 activation.

Introduction to RXFP2 and its Role in cAMP Signaling

The Relaxin Family Peptide Receptor 2 (RXFP2), also known as LGR8, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in male reproductive tract development.[1] The endogenous ligand for RXFP2 is Insulin-like peptide 3 (INSL3).[2] The activation of RXFP2 is intricately linked to the modulation of intracellular cyclic AMP (cAMP), a ubiquitous second messenger that governs a multitude of cellular functions.

Upon agonist binding, RXFP2 primarily couples to the stimulatory G-protein, Gαs.[3][4] This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resultant increase in intracellular cAMP levels leads to the activation of downstream effectors such as Protein Kinase A (PKA), which then phosphorylate a variety of cellular substrates, leading to a physiological response.[3]

Interestingly, evidence also suggests that RXFP2 can couple to the inhibitory G-protein, Gαo, which can lead to an attenuation of the cAMP signal. This dual coupling mechanism allows for a finely tuned regulation of intracellular cAMP levels, highlighting the complexity of RXFP2 signaling.

Quantitative Data: RXFP2 Agonists and cAMP Modulation

The development of small molecule agonists for RXFP2 has been a significant focus of research. The potency and efficacy of these compounds are typically quantified by their ability to stimulate cAMP production in cells expressing the receptor. The following table summarizes the key quantitative data for the endogenous ligand INSL3 and several recently identified small molecule RXFP2 agonists.

| Compound | EC50 (µM) | Emax (%) | Assay System | Reference |

| INSL3 (human) | 0.004 | - | H295R cells stably expressing human RXFP2 | |

| Compound 6641 | 0.38 | 107 | HEK-RXFP2 cells (HTRF cAMP assay) | |

| Compound 4337 | - | - | HEK-RXFP2 cells (HTRF cAMP assay) | |

| Compound 4340 | - | - | HEK-RXFP2 cells (HTRF cAMP assay) | |

| Compound 1715 | - | - | HEK-RXFP2 cells (HTRF cAMP assay) |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Emax (maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for RXFP2 Agonist Screening

This protocol outlines a common and robust method for quantifying cAMP production in response to RXFP2 agonism.

Objective: To measure the dose-dependent increase in intracellular cAMP in HEK293 cells stably expressing human RXFP2 upon treatment with a test compound.

Materials:

-

HEK293 cells stably expressing human RXFP2 (HEK-RXFP2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (RXFP2 agonists)

-

INSL3 (positive control)

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

-

cAMP-d2 (acceptor)

-

Anti-cAMP Cryptate (donor)

-

Lysis buffer

-

Stimulation buffer

-

-

384-well white, low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK-RXFP2 cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells and resuspend in stimulation buffer to the desired concentration (typically 2,000-5,000 cells/well).

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compounds and controls (INSL3, Forskolin) in stimulation buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add 5 µL of the diluted compounds or controls to the respective wells containing the cells.

-

-

Cell Stimulation:

-

Seal the plate and incubate at room temperature for 30 minutes to 1 hour to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate in the provided lysis buffer.

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP Cryptate solution to each well.

-

-

Incubation and Plate Reading:

-

Seal the plate and incubate at room temperature for 1 hour, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

The amount of cAMP produced is inversely proportional to the HTRF ratio.

-

Normalize the data to the response induced by a saturating concentration of INSL3 (100% efficacy) and the vehicle control (0% efficacy).

-

Generate dose-response curves and calculate EC50 and Emax values using a suitable software (e.g., GraphPad Prism).

-

Visualizations: Signaling Pathways and Experimental Workflow

RXFP2 Signaling Pathway

Caption: RXFP2 signaling cascade upon agonist binding.

Experimental Workflow for RXFP2 Agonist Screening

Caption: Workflow for HTRF-based RXFP2 agonist screening.

Logical Relationship of RXFP2 Activation and Downstream Events

References

Endogenous Ligand for RXFP2 Receptor: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 2 (RXFP2), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes, most notably in male reproductive development.[1] Understanding the interaction of this receptor with its endogenous ligand is paramount for elucidating its biological functions and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the endogenous ligand for RXFP2, its binding and activation mechanisms, associated signaling pathways, and detailed experimental protocols for its characterization.

The Endogenous Ligand: Insulin-Like Peptide 3 (INSL3)

The primary endogenous ligand for the RXFP2 receptor is Insulin-Like Peptide 3 (INSL3).[1] INSL3 is a small peptide hormone belonging to the insulin/relaxin superfamily.[1] It is predominantly produced by the Leydig cells in the testes of males and, to a lesser extent, by the theca cells of the ovaries in females.[1] The INSL3/RXFP2 signaling system is essential for the transabdominal phase of testicular descent during fetal development.[2]

Quantitative Analysis of INSL3-RXFP2 Interaction

The binding affinity and functional potency of INSL3 for the RXFP2 receptor have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of INSL3 for RXFP2

| Ligand | Receptor | Cell Line | Assay Type | Affinity Metric (pKi) | Reference |

| INSL3 | Human RXFP2 | HEK-293T | Competition Binding | High affinity (exact value to be confirmed in full text) |

Table 2: Functional Potency of INSL3 at RXFP2

| Ligand | Receptor | Cell Line | Assay Type | Potency Metric (EC50) | Reference |

| Human INSL3 | Human RXFP2 | H295R | cAMP Generation | 4 nM | |

| INSL3 | Human RXFP2 | HEK-293T | cAMP Accumulation | Similar to native INSL3 |

Signaling Pathways of the INSL3/RXFP2 System

Activation of RXFP2 by INSL3 initiates intracellular signaling cascades primarily through the coupling to G proteins. RXFP2 has been shown to couple to both Gαs and GαoB subunits.

-

Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This is considered the canonical signaling pathway for RXFP2.

-

GαoB Pathway: Coupling to GαoB can lead to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels in certain cellular contexts.

The downstream effects of these signaling events are cell-type specific and contribute to the diverse physiological roles of the INSL3/RXFP2 system.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity of unlabeled INSL3 for the RXFP2 receptor.

1. Materials:

-

HEK-293T cells stably expressing human RXFP2.

-

Radiolabeled INSL3 (e.g., [¹²⁵I]-INSL3).

-

Unlabeled INSL3.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Prepare cell membranes from HEK-293T-RXFP2 cells.

-

In a 96-well plate, add a fixed concentration of radiolabeled INSL3 to each well.

-

Add increasing concentrations of unlabeled INSL3 to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value.

cAMP Accumulation Assay

This protocol measures the ability of INSL3 to stimulate cAMP production in cells expressing RXFP2.

1. Materials:

-

HEK-293T or H295R cells stably expressing human RXFP2.

-

INSL3.

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well plates.

2. Procedure:

-

Seed the RXFP2-expressing cells in 96- or 384-well plates and culture overnight.

-

Aspirate the culture medium and add the stimulation buffer.

-

Add increasing concentrations of INSL3 to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection kit.

-

Plot the cAMP concentration against the INSL3 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

INSL3 is the established endogenous ligand for the RXFP2 receptor, mediating its diverse physiological functions through well-defined signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of the INSL3/RXFP2 system and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Physiological Role of INSL3/RXFP2 Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-like peptide 3 (INSL3) and its cognate receptor, the relaxin family peptide receptor 2 (RXFP2), constitute a critical signaling system with pleiotropic physiological roles.[1][2] Primarily recognized for its indispensable function in the transabdominal phase of testicular descent during fetal development, the INSL3/RXFP2 axis is now understood to be a key player in a variety of post-natal and adult processes.[1][3][4] These include maintaining bone homeostasis, supporting reproductive health in both males and females, and potentially influencing neuromuscular and neuroprotective pathways. Dysregulation of this system is implicated in pathologies such as cryptorchidism, osteoporosis, and polycystic ovary syndrome (PCOS). This guide provides a comprehensive overview of the INSL3/RXFP2 signaling pathway, its diverse physiological functions, quantitative parameters of its molecular interactions, and detailed experimental protocols for its study.

Introduction to INSL3 and RXFP2

INSL3 (Insulin-like Peptide 3) is a small peptide hormone belonging to the insulin/relaxin superfamily. It is produced as a prepro-hormone that is subsequently processed to yield a mature, active form consisting of an A-chain and a B-chain linked by two disulfide bonds, with an additional intra-chain disulfide bond within the A-chain. In mammals, INSL3 is predominantly synthesized and secreted by testicular Leydig cells in males and, to a lesser extent, by ovarian theca cells in females. Its circulating levels are significantly higher in males, serving as a reliable biomarker for Leydig cell function.

RXFP2 (Relaxin Family Peptide Receptor 2) , formerly known as LGR8 (Leucine-rich repeat-containing G-protein coupled receptor 8), is the specific G-protein coupled receptor (GPCR) for INSL3. Structurally, RXFP2 is characterized by a large N-terminal extracellular domain (ECD) containing ten leucine-rich repeats (LRRs) and a low-density lipoprotein class A (LDLa) module, followed by the classic seven-transmembrane helical domain. The LRR region is the primary high-affinity binding site for the B-chain of INSL3, while the LDLa module is crucial for receptor activation.

The INSL3/RXFP2 Signaling Pathway

Activation of RXFP2 by INSL3 initiates a cascade of intracellular events, primarily mediated through G-protein coupling. The canonical pathway involves the coupling of the receptor to the Gαs subunit.

Canonical Gαs-cAMP Pathway:

-

Ligand Binding: The B-chain of INSL3 binds with high affinity to the LRR domain of the RXFP2 extracellular domain.

-

Receptor Activation: This binding, in conjunction with an interaction between the INSL3 A-chain and the receptor's transmembrane exoloops, induces a conformational change. This change causes a reorientation of the LDLa module, which is essential for activating the transmembrane domain.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gαs.

-

Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: The resulting increase in intracellular cAMP levels activates downstream signaling molecules, most notably Protein Kinase A (PKA). PKA then phosphorylates various target proteins, leading to cellular responses.

This primary signaling mechanism has been confirmed in multiple cell types, including mouse Leydig cells, human osteoblasts, and gubernacular cells.

Alternative and Context-Dependent Signaling: While the Gαs-cAMP pathway is predominant, evidence suggests that INSL3/RXFP2 signaling can be more complex and cell-type dependent.

-

GαoB Coupling: In rat germ cells, INSL3 activation of RXFP2 has been shown to couple to GαoB, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

-

MAPK/ERK Pathway: In primary human osteoblasts, the AC/cAMP/PKA pathway further activates the MEK and ERK1/2 phosphorylation cascade (MAPK/ERK pathway), promoting cell proliferation.

-

Akt/mTOR Pathway: In C2C12 myotubes, INSL3 treatment leads to the phosphorylation of Akt, mTOR, and S6, indicating the involvement of this critical growth and survival pathway downstream of cAMP.

Core Physiological Roles of INSL3/RXFP2 Signaling

Male Reproductive Development: Testicular Descent

The most well-established role of INSL3 is mediating the transabdominal phase of testicular descent.

-

Mechanism: During fetal development, INSL3 secreted by Leydig cells acts on RXFP2 receptors expressed on the gubernaculum ligament. This stimulation causes the proliferation of mesenchymal cells and the thickening and shortening of the gubernaculum, which anchors the testis in the inguinal region as the fetal body grows.

-

Genetic Evidence: Genetic ablation of either Insl3 or Rxfp2 in mice results in bilateral cryptorchidism (undescended testes) due to the failure of gubernaculum development. Conversely, overexpression of INSL3 in female mice can induce ovarian descent. In humans, mutations in INSL3 and RXFP2 genes are associated with an increased risk of cryptorchidism.

Bone Metabolism

A growing body of evidence highlights INSL3 as a crucial anabolic factor in bone.

-

Mechanism: INSL3 acts directly on RXFP2 receptors expressed by osteoblasts. This stimulation promotes osteoblast proliferation, differentiation, and the mineralization of the bone matrix. The signaling cascade involves both the cAMP/PKA and MAPK/ERK pathways. Additionally, INSL3 has been shown to suppress the expression of sclerostin, an inhibitor of bone formation, in osteocytes.

-

Clinical Relevance: Young men with a specific inactivating mutation (T222P) in the RXFP2 gene exhibit significantly reduced bone mineral density, leading to osteopenia and osteoporosis, despite having normal testosterone levels. Furthermore, Rxfp2 knockout mice show decreased bone mass and formation rates.

Female Reproduction

In females, INSL3 is produced by ovarian theca cells and plays a role in follicular development and uterine function.

-

Ovarian Function: INSL3 acts in a paracrine/autocrine manner within the growing antral follicles to promote the production of androstenedione, a key precursor for estrogen synthesis by granulosa cells. Disruption of the Insl3 gene in female mice can lead to abnormal estrous cycles and reduced fertility.

-

Clinical Relevance: Circulating INSL3 levels correlate with the number of antral follicles, and are consequently elevated in women with Polycystic Ovary Syndrome (PCOS) and decreased in those with premature ovarian failure.

Other Potential Roles

-

Neuromuscular Function: Studies in Rxfp2 knockout mice have shown that INSL3 is necessary to prevent excessive muscle loss (atrophy) following denervation. The mechanism involves the preservation of the Akt/mTOR/S6 pathway, which promotes protein synthesis.

-

Germ Cell Survival: Some studies suggest that INSL3 may act as a survival or anti-apoptotic factor for testicular germ cells, particularly under conditions of stress. However, conditional knockout of Rxfp2 specifically in germ cells in mice did not appear to affect spermatogenesis or fertility.

Quantitative Data on INSL3/RXFP2 Interaction

The interaction between INSL3 and RXFP2 has been characterized by various binding and functional assays. The data presented below are compiled from studies using recombinant systems, typically HEK293 cells expressing the human receptors.

| Parameter | Ligand | Receptor | Value | Assay Type | Reference |

| Binding Affinity (pKi) | Human INSL3 | Human RXFP2 | 9.22 ± 0.07 | Competition Binding | |

| Functional Potency (pEC50) | Human INSL3 | Human RXFP2 | 10.34 ± 0.06 | cAMP Reporter Gene | |

| Functional Potency (EC50) | Human INSL3 | Human RXFP2 | ~0.048 nM | HTRF cAMP Assay | |

| Functional Potency (EC50) | Human INSL3 | Chimeric RXFP2-1* | 0.74 ± 0.61 nM | HTRF cAMP Assay | |

| Note: Chimeric RXFP2-1 contains the extracellular domain of RXFP2 and the transmembrane domain of RXFP1. |

Key Experimental Protocols

cAMP Accumulation Assay (HTRF Method)

This protocol is used to quantify the activation of Gαs-coupled receptors like RXFP2 by measuring changes in intracellular cAMP levels.

References

A Technical Guide to RXFP2 Receptor Expression and Signaling in Bone Tissue

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Relaxin Family Peptide Receptor 2 (RXFP2), focusing on its expression, signaling, and function within bone tissue. The discovery of RXFP2's role in bone metabolism has identified it as a promising therapeutic target for anabolic treatment of bone diseases like osteoporosis.

Introduction: The INSL3-RXFP2 Axis in Bone Biology

The Relaxin Family Peptide Receptor 2 (RXFP2), formerly known as LGR8, is a G protein-coupled receptor (GPCR) belonging to the leucine-rich repeat-containing GPCR family[1][2]. Its primary endogenous ligand is Insulin-like peptide 3 (INSL3), a hormone produced mainly by testicular Leydig cells in males and ovarian theca cells in females[2][3]. While the INSL3/RXFP2 system is well-known for its crucial role in testicular descent, a significant body of evidence now establishes its importance in bone homeostasis[1].

Studies have linked mutations in the RXFP2 gene in young men to significantly reduced bone mineral density, osteopenia, and osteoporosis, independent of testosterone levels. This human genetic data, supported by bone phenotype analysis in Rxfp2 knockout mice, firmly implicates the INSL3-RXFP2 signaling axis as a key regulator of bone mass.

Cellular Expression of RXFP2 in Bone

RXFP2 expression has been identified in several key bone cell types, primarily those of the osteoblastic lineage.

-

Osteoblasts: Expression of RXFP2 has been consistently demonstrated in both human and mouse osteoblasts via RT-PCR, quantitative RT-PCR, and immunohistochemistry. The receptor is functional in these cells, as stimulation with INSL3 elicits downstream signaling and cellular responses.

-

Osteocytes: RXFP2 is also expressed in osteocytes, the terminally differentiated osteoblasts embedded within the bone matrix. In cultured human osteocytes, INSL3 stimulation was shown to reduce the expression of sclerostin, a potent inhibitor of bone formation.

-

Osteoclasts: Notably, RXFP2 expression has not been found in osteoclasts, the cells responsible for bone resorption. This suggests that the primary influence of the INSL3-RXFP2 axis is on bone formation rather than resorption.

During development, Rxfp2 mRNA has been detected in the developing calvarial frontal bones of mice, specifically in mesenchymal condensations and later in osteoblasts and osteocytes lining the newly formed trabeculae.

Quantitative Data on INSL3/RXFP2 Function in Bone

The following table summarizes key quantitative findings from studies on the INSL3-RXFP2 system's impact on bone cells and tissue.

| Category | Model System | Key Findings | Reference(s) |

| Cellular Response | Primary Human Osteoblasts | INSL3 (1 pM, 1 nM, 1 µM) stimulation leads to a dose-dependent increase in cell proliferation and expression of osteoblast genes. | |

| Mineralization | Primary Human Osteoblasts | A small molecule RXFP2 agonist (compound 6641) led to a 3.5-fold increase in bone mineralization compared to the vehicle control. | |

| Gene Knockout Effects | Rxfp2 knockout (-/-) mice | Compared to wild-type littermates, knockout mice exhibit decreased bone mass, reduced mineralizing surface, lower bone formation rates, and decreased osteoclast surface. Femurs of knockout mice show significantly decreased trabecular number. | |

| Human Genetics | Young men with T222P RXFP2 mutation | 16 out of 25 subjects (64%) with the mutation had significantly reduced Bone Mineral Density (BMD), meeting criteria for osteopenia or osteoporosis. | |

| In Vivo Agonist Effect | Adult female mice | Oral administration of a small molecule RXFP2 agonist (10 mg/kg, 3 times a week for 8 weeks) resulted in a significant increase in vertebral trabecular number and thickness. |

The RXFP2 Signaling Pathway in Osteoblasts

Activation of RXFP2 by INSL3 in osteoblasts initiates a signaling cascade that promotes their differentiation, maturation, and mineralization activity. The pathway is primarily mediated through the canonical Gαs-cAMP axis.

-

Receptor Activation: INSL3 binds to the extracellular domain of the RXFP2 receptor on the osteoblast surface.

-

G Protein Coupling: This binding event induces a conformational change, activating the associated heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαs subunit.

-

cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), which converts ATP into the second messenger cyclic AMP (cAMP). INSL3 stimulation has been shown to cause a dose- and time-dependent increase in intracellular cAMP in human osteoblasts.

-

Downstream Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, initiates a phosphorylation cascade that includes the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation and activation of MEK and ERK1/2.

-

Gene Transcription & Osteogenesis: The activated MAPK/ERK pathway ultimately modulates the activity of transcription factors that regulate the expression of key genes essential for osteoblast function. This includes genes for Alkaline Phosphatase (ALP), Collagen Type I Alpha 1 Chain (COL1A1), and Osteonectin, driving osteoblast maturation and the mineralization of the extracellular matrix.

Key Experimental Protocols

Studying RXFP2 in bone tissue requires specialized techniques to handle the hard, mineralized matrix. Below are summaries of key methodologies.

IHC is used to visualize the location of the RXFP2 protein within the cellular context of bone tissue. Given the challenges of working with bone, specific protocol modifications are necessary.

Protocol Summary:

-

Sample Preparation: Tissues are fixed (e.g., in paraformaldehyde) to preserve morphology, followed by decalcification to remove the mineral component, which is essential for sectioning. Samples are then embedded in paraffin.

-

Sectioning: The paraffin-embedded tissue blocks are cut into thin sections (e.g., 5-7 µm) using a microtome.

-

Deparaffinization and Rehydration: Sections are mounted on slides, and the paraffin is removed using xylene, followed by rehydration through a series of graded ethanol washes.

-

Antigen Retrieval: This is a critical step to unmask the epitope. For bone, a combination of enzymatic digestion with hyaluronidase and pepsin has been shown to be effective while preserving tissue morphology.

-

Blocking: Non-specific antibody binding is blocked using a solution like normal goat serum. Endogenous enzyme activity is quenched (e.g., with H₂O₂) if using a peroxidase-based detection system.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for RXFP2.

-

Secondary Antibody & Detection: A biotinylated secondary antibody that binds to the primary antibody is applied, followed by a detection complex. An alkaline phosphatase (AP)-mediated chromogenic system is often preferred for bone as it produces less non-specific background staining than horseradish peroxidase (HRP) systems.

-

Counterstaining & Visualization: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for analysis under a microscope.

To quantify the amount of Rxfp2 mRNA in bone tissue or cultured bone cells, quantitative reverse transcription PCR (qRT-PCR) is commonly used.

-

RNA Extraction: Total RNA is isolated from homogenized bone tissue or cell lysates. For bone, this involves pulverizing frozen samples followed by extraction using a reagent like TRIzol.

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template in a PCR reaction with primers specific for the Rxfp2 gene. A fluorescent dye (e.g., SYBR Green) or a probe is used to quantify the amount of amplified DNA in real-time. Expression levels are typically normalized to a stable housekeeping gene.

-

cAMP Measurement: To confirm receptor functionality, cells (often a cell line like HEK293T stably expressing RXFP2, or primary osteoblasts) are stimulated with INSL3 or an agonist, and intracellular cAMP levels are measured. This is frequently done using competitive immunoassays, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Mineralization Assay: To assess the pro-osteogenic effect of RXFP2 activation, primary osteoblasts are cultured for an extended period (e.g., 14-21 days) in osteogenic medium with or without an RXFP2 agonist. The formation of mineralized hydroxyapatite nodules is then quantified, often by staining with Alizarin Red S or using a fluorescent dye that binds hydroxyapatite.

Therapeutic Potential in Drug Development

The anabolic effect of RXFP2 activation on bone formation makes it a highly attractive target for treating osteoporosis. Current anti-resorptive therapies primarily prevent further bone loss, whereas an RXFP2 agonist could actively promote new bone growth. The limitations of using the native INSL3 peptide as a therapeutic—namely its short half-life and lack of oral bioavailability—have driven the search for small molecule agonists.

Recently, potent, selective, and orally bioavailable small molecule allosteric agonists of RXFP2 have been discovered. In preclinical studies, these compounds were shown to increase mineralization in human osteoblasts in vitro and improve trabecular bone parameters in adult mice following oral administration, validating RXFP2 as a viable drug target.

Conclusion

The RXFP2 receptor is a key component of the INSL3-RXFP2 signaling axis, which plays a direct and significant anabolic role in bone metabolism. It is expressed on osteoblasts and osteocytes, where its activation promotes proliferation, differentiation, and matrix mineralization through a cAMP- and MAPK-dependent pathway. The strong link between receptor dysfunction and osteoporosis, combined with the successful development of small molecule agonists, positions RXFP2 as a promising therapeutic target for future bone-building therapies.

References

Therapeutic Potential of RXFP2 Agonists in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies primarily focus on inhibiting bone resorption. However, there is a growing need for anabolic agents that can stimulate new bone formation. The Relaxin Family Peptide Receptor 2 (RXFP2), a G protein-coupled receptor (GPCR), and its endogenous ligand, Insulin-like peptide 3 (INSL3), have emerged as a promising therapeutic target for osteoporosis. Activation of the INSL3/RXFP2 signaling axis has been shown to exert anabolic effects on bone, promoting osteoblast differentiation and mineralization. This technical guide provides a comprehensive overview of the therapeutic potential of RXFP2 agonists in osteoporosis, detailing the underlying signaling pathways, summarizing key preclinical data, and outlining experimental protocols for their evaluation.

The RXFP2 Signaling Pathway in Bone Anabolism

RXFP2 is primarily expressed on the surface of osteoblasts, the cells responsible for bone formation.[1][2][3] The binding of an agonist, such as the native ligand INSL3 or a small molecule mimetic, to RXFP2 initiates a cascade of intracellular signaling events that ultimately lead to increased bone formation.[4] The primary signaling pathway involves the activation of adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP activates downstream effectors, including Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors crucial for osteoblast function.

Furthermore, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in mediating the effects of RXFP2 activation in osteoblasts. The interplay between the cAMP/PKA and MAPK pathways contributes to the stimulation of osteoblast proliferation, differentiation, and the deposition of mineralized extracellular matrix.

RXFP2 signaling cascade in osteoblasts.

Quantitative Preclinical Data for RXFP2 Agonists

Preclinical studies utilizing both the native ligand INSL3 and novel small molecule agonists have demonstrated the bone anabolic potential of targeting RXFP2. These studies have provided quantitative data on the effects on cellular activity, bone formation markers, and bone microarchitecture.

In Vitro Efficacy of RXFP2 Agonists

In vitro studies using primary human osteoblasts and osteoblast-like cell lines have been instrumental in characterizing the cellular response to RXFP2 activation. Key findings are summarized below.

| Compound/Agonist | Cell Type | Assay | Endpoint | Result | Reference |

| INSL3 | Primary Human Osteoblasts | Proliferation Assay | Cell Number | Dose-dependent increase | |

| INSL3 | Primary Human Osteoblasts | cAMP Assay | cAMP Levels | Dose- and time-dependent increase | |

| INSL3 | Primary Human Osteoblasts | Alkaline Phosphatase (ALP) Production | ALP Levels | Significant increase | |

| INSL3 | Primary Human Osteoblasts | Gene Expression (qRT-PCR) | ALP, COL1A1 mRNA | Increased expression | |

| INSL3 | Primary Human Osteoblasts | Mineralization Assay (Alizarin Red-S) | Mineralized Matrix Formation | Increased mineralization | |

| Small Molecule Agonist '6641' | Primary Human Osteoblasts | Mineralization Assay | Hydroxyapatite Deposition | 3.5-fold increase vs. control | |

| Small Molecule Agonists | HEK-RXFP2 cells | HTRF cAMP Assay | EC50 | Ranged from 0.38 µM to higher values |

In Vivo Efficacy of RXFP2 Agonists in Animal Models

Animal models of osteoporosis, particularly in mice, have provided crucial in vivo validation of the therapeutic potential of RXFP2 agonists.

| Animal Model | Treatment | Duration | Key Findings | Reference |

| RXFP2 knockout mice (Rxfp2-/-) | - | - | Decreased bone mass, mineralizing surface, and bone formation rate compared to wild-type. | |

| 2-month-old wild-type female mice | Oral small molecule agonist (10 mg/kg, 3x/week) | 8 weeks | Significant increase in vertebral trabecular number and thickness. | |

| Female mice with low bone density | Oral small molecule agonist '6641' | Not specified | Increased bone formation with no obvious side effects. |

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of RXFP2 agonists for osteoporosis.

In Vitro Assays

This assay is used to quantify intracellular cAMP levels upon receptor activation.

Protocol:

-

Cell Seeding: HEK293T cells stably expressing human RXFP2 are seeded into 1536-well plates.

-

Compound Addition: Test compounds (RXFP2 agonists) are added at various concentrations. Forskolin or the native ligand INSL3 are used as positive controls.

-

Lysis and Detection: After incubation, cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added.

-

Signal Measurement: The plate is read on an HTRF-compatible reader, and the ratio of fluorescence at 665 nm and 620 nm is used to determine the cAMP concentration.

-

Data Analysis: Dose-response curves are generated to calculate EC50 and Emax values.

Workflow for HTRF cAMP assay.

This assay assesses the ability of osteoblasts to form a mineralized extracellular matrix, a hallmark of mature osteoblast function.

Protocol:

-

Cell Culture: Primary human osteoblasts are cultured in osteogenic differentiation medium.

-

Treatment: Cells are treated with the RXFP2 agonist or vehicle control for an extended period (e.g., 14 days).

-

Staining: The cell layer is fixed and stained with Alizarin Red S, which specifically binds to calcium deposits in the mineralized matrix.

-

Quantification: The stain can be eluted and quantified spectrophotometrically to measure the extent of mineralization. Alternatively, fluorescent quantification of hydroxyapatite can be performed.

-

Normalization: Results are often normalized to a vehicle-treated control group.

In Vivo Evaluation

The OVX mouse model is a widely used preclinical model for postmenopausal osteoporosis.

Protocol:

-

Animal Model: Female mice (e.g., C57BL/6J) undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

Treatment Administration: Following a recovery period to allow for bone loss to establish, animals are treated with the RXFP2 agonist (e.g., orally or via injection) or vehicle control for a specified duration.

-

Bone Analysis: At the end of the treatment period, bones (e.g., vertebrae, femurs) are harvested for analysis.

-

Micro-Computed Tomography (µCT) Analysis: High-resolution µCT is used to quantify trabecular and cortical bone parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Histomorphometry: Bone sections can be prepared for histological analysis to assess cellular activity, including osteoblast and osteoclast numbers and surfaces.

Future Directions and Conclusion

The compelling preclinical data for RXFP2 agonists highlight their potential as a novel anabolic therapy for osteoporosis. The development of orally bioavailable small molecule agonists is a significant advancement, offering a more convenient treatment modality compared to injectable hormone therapies. Future research should focus on long-term efficacy and safety studies in larger animal models, as well as the identification of biomarkers to monitor treatment response. The continued exploration of the INSL3/RXFP2 signaling axis in bone metabolism will undoubtedly pave the way for innovative therapeutic strategies to combat osteoporosis and other bone loss disorders. The first-in-class small molecule agonists of RXFP2 represent a promising new class of cost-effective drugs for these conditions.

References

- 1. Relaxin and insulin‐like peptide 3 in the musculoskeletal system: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in the Insulin-Like Factor 3 Receptor Are Associated With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule agonists of insulin-like3 receptor for osteoporosis treatment [discovery.fiu.edu]

- 4. What are RXFP2 agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Structure-Activity Relationship of RXFP2 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 2 (RXFP2), a member of the class A G-protein coupled receptors (GPCRs), is the cognate receptor for Insulin-like peptide 3 (INSL3).[1][2] This ligand-receptor system is crucial for various physiological processes, most notably the transabdominal phase of testicular descent during embryonic development.[1][2][3] Emerging evidence also implicates the INSL3/RXFP2 signaling axis in bone homeostasis, with mutations in the receptor being linked to osteopenia and osteoporosis. Given its roles in reproductive health and bone metabolism, RXFP2 has emerged as a promising therapeutic target.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) for both peptide and small molecule agonists of RXFP2. It summarizes quantitative data, details key experimental protocols, and visualizes critical signaling pathways and experimental workflows to aid researchers in the ongoing development of novel RXFP2-targeted therapeutics.

Peptide Agonists: INSL3 and its Analogs

The native ligand, INSL3, is a heterodimeric peptide hormone structurally similar to insulin, consisting of an A-chain and a B-chain linked by disulfide bonds. SAR studies have elucidated a complex binding and activation mechanism where different parts of the peptide interact with distinct domains of the receptor.

Structure-Activity Relationship of INSL3

The prevailing model suggests a two-step interaction:

-

Binding: The B-chain of INSL3 is primarily responsible for high-affinity binding to the extracellular leucine-rich repeat (LRR) domain of the RXFP2 receptor. Specific residues within the B-chain, including His¹², Arg¹⁶, Val¹⁹, Arg²⁰, and Trp²⁷, have been identified as critical for this interaction.

-

Activation: The A-chain is crucial for receptor activation. It is thought to interact with the transmembrane exoloops of the receptor, a process that, in conjunction with the N-terminal Low-Density Lipoprotein class A (LDLa) module of the receptor, triggers the conformational change required for G-protein coupling and signaling.

Modifications to either chain can significantly impact the agonist's affinity and efficacy. For instance, combining the INSL3 B-chain with the A-chains of other relaxin family peptides results in chimeric peptides that retain high binding affinity but have severely compromised ability to activate the receptor. Conversely, the B-chain alone or as a homodimer can act as an RXFP2 antagonist, binding to the LRR domain without inducing a cAMP response.

Quantitative Data: Peptide Agonists

The following table summarizes the binding and activation data for human INSL3 and various chimeric or variant peptides at the RXFP2 receptor.

| Peptide | Receptor Binding (pKi) | Receptor Activation (pEC50) | Efficacy (% of INSL3 Max) | Reference |

| INSL3 | 9.22 ± 0.07 | 10.34 ± 0.06 | 100% | |

| H2-A/INSL3-B | 9.15 ± 0.05 | 7.51 ± 0.07 | 100% | |

| INSL6-A/INSL3-B | 9.07 ± 0.04 | 7.64 ± 0.10 | 100% | |

| INSL5-A/INSL3-B | 9.17 ± 0.04 | 7.05 ± 0.09 | 70% |

Data are derived from competition binding assays using Eu-labeled INSL3 and cAMP activity assays in HEK293T cells expressing RXFP2.

Small Molecule Agonists

The development of small molecule agonists offers advantages over peptide-based drugs, including improved stability and the potential for oral bioavailability. Recent high-throughput screening campaigns have successfully identified novel, potent, and selective small molecule agonists for RXFP2.

Structure-Activity Relationship of a Novel Agonist Series

A recently discovered series of small molecule agonists has demonstrated significant therapeutic potential. The lead compound, designated 6641 , is a potent, efficacious, and selective allosteric agonist of RXFP2. SAR studies initiated from an initial hit identified the active enantiomer and guided modifications that led to the development of compound 6641 and other potent analogs.

These compounds act as allosteric agonists, meaning they do not compete with the INSL3 binding site on the LRR domain. This was confirmed by experiments showing that an INSL3 B-chain dimer antagonist, which blocks INSL3 binding, had no inhibitory effect on the cAMP response induced by compound 6641. Further studies using chimeric receptors (RXFP1/RXFP2) indicated that these small molecules likely interact with the transmembrane domain of RXFP2.

Quantitative Data: Small Molecule Agonists

The table below presents the functional potency and efficacy of the lead small molecule agonist 6641 and related compounds.

| Compound | Molecular Weight (MW) | EC50 (µM) | Emax (% of INSL3 Max) | Reference |

| 6641 | 468.5 | 0.28 | 114% | |

| 6642 | 482.5 | 0.29 | 109% | |

| 6580 | 482.5 | 0.32 | 108% | |

| 6579 | 468.5 | 0.40 | 104% |

Data were generated using an HTRF cAMP assay in HEK-RXFP2 cells. The cAMP response was normalized to the response induced by 100 nM INSL3 (100% efficacy).

Signaling Pathways and Experimental Workflows

RXFP2 Signaling Pathways

RXFP2 activation primarily leads to the stimulation of adenylyl cyclase via Gαs coupling, resulting in a robust increase in intracellular cyclic AMP (cAMP). However, evidence also suggests coupling to inhibitory Gαi/Go proteins, which can modulate or inhibit adenylyl cyclase activity. This dual coupling allows for fine-tuned regulation of cellular responses.

Workflow for RXFP2 Agonist Discovery

The discovery and characterization of novel RXFP2 agonists typically follow a multi-stage process, beginning with large-scale screening and progressing through detailed in vitro and in vivo validation.

Experimental Protocols

Competition Binding Assays

These assays are used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a labeled ligand for binding to the receptor.

-

Cell Culture: Human embryonic kidney (HEK) 293T cells are transiently or stably transfected with a plasmid encoding the human RXFP2 receptor.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Assay Protocol:

-

Membranes from RXFP2-expressing cells are incubated with a constant concentration of a labeled ligand (e.g., Europium-labeled INSL3).

-

Increasing concentrations of the unlabeled test compound (agonist) are added to the reaction.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free labeled ligand are separated (e.g., by filtration), and the amount of bound label is quantified.

-

Data are plotted as the percentage of specific binding versus the log concentration of the test compound, and IC50 values are determined using non-linear regression.

-

cAMP Accumulation Assays

These functional assays measure the ability of an agonist to stimulate the production of intracellular cAMP, the primary second messenger for RXFP2. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.

-

Cell Culture: HEK293 cells stably expressing human RXFP2 (HEK-RXFP2) are plated in multi-well plates.

-

Assay Protocol:

-

Cells are incubated with varying concentrations of the test agonist for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are lysed, and the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore, and a cAMP analog labeled with an acceptor fluorophore) are added.

-

In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor fluorophores into proximity and generating a high HTRF signal.

-

Cellular cAMP produced in response to the agonist competes with the labeled analog for antibody binding, reducing the HTRF signal.

-

The signal is read on a compatible plate reader, and the amount of cAMP is calculated from a standard curve.

-

Dose-response curves are generated to determine EC50 (potency) and Emax (efficacy) values. The response is often normalized to that of a saturating concentration of INSL3.

-

In Vivo Efficacy Assays

-

Gubernaculum Invagination Assay: This assay assesses the biological activity of RXFP2 agonists on a key developmental process.

-

Pregnant mice are treated with the test compound at a specific embryonic day (e.g., E15.5).

-

Embryos are collected at a later stage (e.g., E18.5).

-

The gubernaculum tissue in female embryos is histologically examined for signs of invagination, a male-like developmental change induced by RXFP2 activation.

-

-

Bone Formation and Mineralization Assays: These assays evaluate the effect of agonists on bone metabolism.

-

In Vitro Mineralization: Primary human osteoblasts are cultured for an extended period (e.g., 14 days) in the presence of the test compound. Mineral hydroxyapatite formation is then quantified using a fluorescent dye.

-

In Vivo Bone Parameters: Adult mice are treated with the compound or vehicle for several weeks. Micro-computed tomography (micro-CT) is then used to analyze trabecular bone parameters in specific bones, such as the lumbar vertebrae, to assess changes in bone volume and structure.

-

References

- 1. Discovery of small molecule agonists of the Relaxin Family Peptide Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule agonists of the Relaxin Family Peptide Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INSL3/RXFP2 Signaling in Testicular Descent: Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Use of RXFP2 Agonist 2

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for the in vitro characterization of "RXFP2 agonist 2," a representative small-molecule agonist for the Relaxin Family Peptide Receptor 2 (RXFP2).

Introduction to RXFP2 and its Agonists

The Relaxin Family Peptide Receptor 2 (RXFP2), also known as Leucine-Rich Repeat-Containing G-Protein Coupled Receptor 8 (LGR8), is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including male reproductive tract development and bone metabolism[1][2]. The primary endogenous ligand for RXFP2 is Insulin-like peptide 3 (INSL3)[1][3]. Activation of RXFP2 by an agonist, such as the natural ligand INSL3 or a small molecule like "this compound," primarily initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP)[4].

Small-molecule agonists of RXFP2 are valuable tools for investigating the receptor's function and therapeutic potential. They offer advantages over peptide ligands, such as improved stability and the potential for oral bioavailability. This document outlines the in vitro procedures for characterizing the activity of a representative small-molecule RXFP2 agonist.

RXFP2 Signaling Pathway

Upon agonist binding, RXFP2 undergoes a conformational change, leading to the activation of associated G proteins. The primary signaling pathway involves the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. RXFP2 can also couple to GαoB, which can modulate the cAMP response. The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

Quantitative Data Summary

The following tables summarize the potency and efficacy of a representative small-molecule RXFP2 agonist ("Compound 6641") in comparison to the endogenous ligand, INSL3. This data is derived from in vitro cAMP accumulation assays.

Table 1: Agonist Potency (EC50) at Human RXFP2

| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|---|

| INSL3 | HTRF cAMP | HEK-RXFP2 | ~0.0001 (100 pM) |

| Compound 6641 | HTRF cAMP | HEK-RXFP2 | 0.016 | |

Table 2: Agonist Efficacy at Human RXFP2

| Compound | Assay Type | Cell Line | Efficacy (% of INSL3 max) | Reference |

|---|---|---|---|---|

| INSL3 | HTRF cAMP | HEK-RXFP2 | 100% |

| Compound 6641 | HTRF cAMP | HEK-RXFP2 | 96.47% | |

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro characterization of "this compound."

The overall workflow for testing an RXFP2 agonist involves several key steps, from cell culture to data analysis.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP2 (HEK293-RXFP2) are recommended. Alternatively, Chinese Hamster Ovary (CHO) cells expressing RXFP2 can be used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying cAMP.

Materials:

-

HEK293-RXFP2 cells

-

White, 384-well assay plates

-

"this compound" and INSL3 (positive control)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM IBMX)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP antibody)

-

Plate reader capable of HTRF detection

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend HEK293-RXFP2 cells in culture medium.

-

Seed 5,000-10,000 cells per well in a 384-well plate.

-

Incubate the plate overnight at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of "this compound" in DMSO.

-

Perform serial dilutions of the agonist and INSL3 in assay buffer to create a range of concentrations for the dose-response curve.

-

-

Cell Treatment:

-

Gently remove the culture medium from the wells.

-

Add the prepared agonist dilutions to the respective wells. Include wells with assay buffer only (basal control) and INSL3 (positive control).

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

cAMP Detection:

-